3-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetylamino}benzoic acid
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Overview
Description
3-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetylamino}benzoic acid is a complex organic compound with a molecular weight of 359.94 g/mol It is characterized by its unique structure, which includes a benzoic acid moiety linked to a phenoxy group through an acetylamino bridge
Preparation Methods
The synthesis of 3-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetylamino}benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex organic molecules. The process involves the use of boron reagents and palladium catalysts to facilitate the coupling of aryl halides with organoboron compounds .
Chemical Reactions Analysis
3-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetylamino}benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetylamino}benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of biological pathways and interactions, particularly those involving aromatic compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetylamino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s phenoxy and benzoic acid moieties allow it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetylamino}benzoic acid can be compared with other similar compounds, such as:
Phenol, 4-(1-methyl-1-phenylethyl)-: This compound shares a similar phenoxy structure but lacks the acetylamino and benzoic acid moieties.
Benzene derivatives: These compounds share the aromatic benzene ring structure but differ in their functional groups and substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H23NO4 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
3-[[2-[4-(2-phenylpropan-2-yl)phenoxy]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C24H23NO4/c1-24(2,18-8-4-3-5-9-18)19-11-13-21(14-12-19)29-16-22(26)25-20-10-6-7-17(15-20)23(27)28/h3-15H,16H2,1-2H3,(H,25,26)(H,27,28) |
InChI Key |
BQIIWKOVXZWVSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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